molecular formula C5H7ClO B6269033 2-methylbut-2-enoyl chloride CAS No. 49651-33-4

2-methylbut-2-enoyl chloride

Cat. No.: B6269033
CAS No.: 49651-33-4
M. Wt: 118.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbut-2-enoyl chloride is a colorless and flammable liquid with a pungent odor. It is commonly used in the chemical industry as an important reagent in organic synthesis. The chemical formula of this compound is C5H7ClO, and its molecular weight is 118.56 g/mol.

Preparation Methods

The synthesis of 2-Methylbut-2-enoyl chloride is generally carried out by reacting methacrylic acid with thionyl chloride. This reaction is exothermic and produces a significant amount of heat. The crude product is then purified by distillation or recrystallization. Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Esterification and Amidation Reactions

2-Methylbut-2-enoyl chloride serves as a versatile acylating agent in esterification and amidation:

  • Ester Synthesis : Reacts with alcohols to form esters under mild conditions. For example, reaction with (1S*,2R*,6S*)-2,6-dimethylcyclohexanol yields (1S*,2R*,6S*)-2,6-dimethylcyclohexyl (E)-2-methylbut-2-enoate, a fragrance ingredient, in 68% yield .

  • Amide Formation : Reacts with amines to generate substituted amides, though specific examples require further literature validation.

Mechanism :

  • Nucleophilic attack by the alcohol/amine on the carbonyl carbon.

  • Departure of the chloride ion, forming the ester/amide product.

Conditions :

  • Typically performed in anhydrous solvents (e.g., dichloromethane) at 0–25°C.

  • Base (e.g., pyridine) often added to neutralize HCl byproduct .

Hydrolysis

Hydrolysis of this compound proceeds rapidly in aqueous environments:

  • Products : Yields (E)-2-methylbut-2-enoic acid and HCl.

  • Rate Factors : Accelerated by polar protic solvents (e.g., water) and elevated temperatures.

Mechanistic Pathway :

RCOCl+H2ORCOOH+HCl\text{RCOCl} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{HCl}

Electrophilic carbonyl carbon undergoes nucleophilic attack by water.

Diels-Alder Cycloaddition

The α,β-unsaturated system participates in [4+2] cycloadditions with dienes:

  • Example : Reaction with 1,3-butadiene derivatives forms six-membered cyclohexene adducts. Computational studies reveal a stepwise mechanism with an initial cationic intermediate (ΔG‡ = 12.4 kcal/mol) preceding bond formation .

Key Findings :

  • Endo/Exo Selectivity : Governed by substituent alignment in the transition state.

  • Activation Strain Analysis : Lower strain energy (ΔEstrain‡) in the s-trans conformer pathway (ΔG‡ = 14.8 kcal/mol vs. 15.5 kcal/mol for s-cis) .

Nucleophilic Substitution at the α-Position

The electron-deficient β-carbon facilitates conjugate additions:

  • Reagents : Grignard reagents, organocuprates, or enolates.

  • Products : Substituted enoyl chlorides or ketones after workup.

Example :

RCOCl+R’MgXRC(O)Cl-R’H2ORC(O)R’\text{RCOCl} + \text{R'MgX} \rightarrow \text{RC(O)Cl-R'} \xrightarrow{\text{H}_2\text{O}} \text{RC(O)R'}

Comparative Reactivity of (E)- and (Z)-Isomers

The stereochemistry of this compound significantly impacts reactivity:

Property(E)-Isomer (Z)-Isomer
Synthesis Thionyl chloride + acid Similar, with steric control
Diels-Alder Reactivity Higher dienophilicity Lower due to steric hindrance
Stability More thermodynamically stableProne to isomerization

Scientific Research Applications

Synthesis of Polymers

2-Methylbut-2-enoyl chloride is utilized as a monomer in the synthesis of various polymers. Its reactive acyl chloride functional group enables it to undergo polymerization reactions, leading to the formation of polyesters and polyamides. The polymerization process can be initiated through different methods such as radical polymerization or condensation reactions.

Key Properties:

  • Molecular Formula: C₅H₇ClO
  • Molecular Weight: 118.56 g/mol
  • Boiling Point: Not specified
  • Storage Conditions: Should be kept in a dark place under inert atmosphere at temperatures below -20°C .

Pharmaceutical Applications

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to introduce the 2-methylbutenoyl moiety into larger molecules is particularly useful in drug development. Research has shown that derivatives of this compound exhibit biological activity, which can be exploited in designing new therapeutic agents.

Case Studies:

  • Anticancer Agents: Compounds derived from this compound have been explored for their potential anticancer properties. Studies indicate that certain derivatives can inhibit tumor growth by interfering with cellular pathways.
  • Anti-inflammatory Drugs: The synthesis of anti-inflammatory compounds has also been reported, showcasing the versatility of this acyl chloride in medicinal chemistry .

Agrochemical Production

In the agrochemical sector, this compound is used in the synthesis of herbicides and pesticides. Its reactivity allows for the incorporation of the 2-methylbutenoyl group into active agricultural chemicals, enhancing their efficacy.

Applications:

  • Herbicides: The compound has been utilized to create herbicides that target specific plant species while minimizing harm to crops.
  • Pesticides: Its derivatives are being studied for their ability to combat various pests, contributing to sustainable agricultural practices.

Chemical Synthesis and Reactions

The compound is involved in several important chemical reactions:

  • Acylation Reactions: It can act as an acylating agent for alcohols and amines, facilitating the formation of esters and amides.
  • Michael Additions: The compound can participate in Michael addition reactions, where nucleophiles add to the carbon-carbon double bond, leading to diverse synthetic pathways.

Mechanism of Action

The mechanism by which 2-Methylbut-2-enoyl chloride exerts its effects involves its high reactivity with nucleophiles. It reacts with water, alcohols, and amines to form methacrylic acid, methacrylates, and methacrylamides, respectively. These reactions are facilitated by the presence of the carbonyl chloride group, which is highly electrophilic.

Comparison with Similar Compounds

2-Methylbut-2-enoyl chloride can be compared with similar compounds such as:

    Methacryloyl chloride: Similar in structure and reactivity, used in similar applications.

    2-Methylbut-2-enoic acid: The acid form of this compound, used in different types of reactions.

    3-Methyl-2-butenoyl chloride: Another similar compound with slight structural differences, used in polymerization and other chemical reactions.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, particularly in the production of methacrylates and methacrylamides.

Biological Activity

2-Methylbut-2-enoyl chloride, also known as (Z)-2-methylbut-2-enoyl chloride, is a compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and synthetic biology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

  • Molecular Formula: C5H7ClO
  • Molecular Weight: 132.56 g/mol
  • IUPAC Name: (Z)-2-methylbut-2-enoyl chloride

The compound features a vinyl chloride functional group, which is significant for its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study conducted on various derivatives of calophyllolide, which includes structural motifs similar to this compound, demonstrated notable antimicrobial efficacy against several bacterial strains. The study utilized NMR and LC-MS techniques to analyze the structural elucidation of these derivatives, indicating that modifications in the acyl chain can enhance biological activity .

Enzymatic Interactions

The compound has been implicated in enzyme inhibition studies. For instance, its derivatives have been shown to interact with glutathione S-transferases (GSTs), which play a crucial role in detoxification processes within cells. GSTP1, a member of the GST family, is particularly relevant as it regulates various biochemical pathways including those related to drug metabolism and cellular protection against oxidative stress .

Case Studies

  • Synthesis and Biological Evaluation :
    A stereoselective synthesis of 1-tuberculosinyl adenosine (1-TbAd) included the use of this compound as an intermediate. This synthesis aimed to explore potential biomarkers for Mycobacterium tuberculosis infection. The study highlighted the importance of such compounds in developing diagnostic tools for tuberculosis .
  • Pharmacological Applications :
    In another study focusing on pharmaceutical compounds, this compound was evaluated for its ability to act as a precursor in synthesizing more complex molecules with potential therapeutic effects. The findings suggested that its reactivity could be harnessed to develop new drugs targeting various diseases .

Data Tables

Property Value
Molecular FormulaC5H7ClO
Molecular Weight132.56 g/mol
Antimicrobial ActivityPositive (various strains)
GST InteractionYes
Study Findings
Synthesis of 1-TbAdUsed as an intermediate; potential biomarker for tuberculosis
Enzymatic InhibitionInteracts with GSTP1; affects drug metabolism

Properties

CAS No.

49651-33-4

Molecular Formula

C5H7ClO

Molecular Weight

118.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.